(R)-2-amino-2-(3-(methylsulfonyl)phenyl)ethanolHCl
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Overview
Description
®-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride is a chiral compound with significant applications in various scientific fields. This compound features an amino group, a hydroxyl group, and a methylsulfonyl-substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-(methylsulfonyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination with an appropriate amine, such as ®-2-aminoethanol, under catalytic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that facilitate the reactions and improve product isolation.
Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics and product stability.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the amino group to a different functional group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-sulfonylated or modified amino derivatives.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: Used as a building block for synthesizing chiral intermediates in organic synthesis.
Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the formation of enantiomerically pure products.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it useful in biochemical studies.
Protein Interactions: Studied for its interactions with proteins and its potential to modulate biological pathways.
Medicine
Pharmaceuticals: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Drug Development: Used in the development of new drugs targeting specific molecular pathways.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.
®-2-amino-2-(3-(methylthio)phenyl)ethanol hydrochloride: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
Methylsulfonyl Group: The presence of the methylsulfonyl group imparts unique chemical properties, such as increased polarity and potential for specific interactions with biological targets.
Chirality: The ®-configuration provides enantioselectivity, making it valuable in asymmetric synthesis and chiral drug development.
This detailed article covers the essential aspects of ®-2-amino-2-(3-(methylsulfonyl)phenyl)ethanol hydrochloride, from its synthesis to its applications and unique properties
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-amino-2-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 |
InChI Key |
NWIHYKJMGYEDRI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
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